(3-Bromo-4-((3,5-dimethylbenzyl)oxy)phenyl)methanol is a chemical compound that belongs to the class of phenolic compounds. It features a bromine atom and a dimethylbenzyl ether group, which contribute to its unique properties and potential applications in various scientific fields. The compound is primarily utilized in research settings, particularly in studies related to organic synthesis and medicinal chemistry.
The compound can be synthesized through various methods that involve the bromination of phenolic compounds followed by etherification with dimethylbenzyl alcohol. Commercial sources also supply this compound for research purposes, as indicated by suppliers like Hölzel Diagnostika and Santa Cruz Biotechnology .
The synthesis of (3-Bromo-4-((3,5-dimethylbenzyl)oxy)phenyl)methanol typically involves the following steps:
The reaction conditions often include solvents like acetonitrile or dichloromethane under an inert atmosphere to prevent oxidation. The purity of the final product is usually assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Thin Layer Chromatography (TLC) .
The molecular structure of (3-Bromo-4-((3,5-dimethylbenzyl)oxy)phenyl)methanol can be represented as follows:
It consists of a brominated phenol core with a methanol functional group and a dimethylbenzyl ether substituent.
Key structural data includes:
The compound can participate in various chemical reactions due to its functional groups:
Reactions are typically performed under controlled conditions to optimize yield and selectivity. Analytical techniques such as High Performance Liquid Chromatography (HPLC) may be employed to monitor reaction progress.
The mechanism of action for (3-Bromo-4-((3,5-dimethylbenzyl)oxy)phenyl)methanol primarily revolves around its ability to act as an electrophile in nucleophilic substitution reactions. The presence of the bromine atom enhances its reactivity towards nucleophiles, allowing for various synthetic applications.
Kinetic studies may reveal the rate constants for reactions involving this compound, providing insight into its reactivity profile.
Relevant data indicates stability under normal laboratory conditions but may degrade under extreme pH or temperature conditions .
(3-Bromo-4-((3,5-dimethylbenzyl)oxy)phenyl)methanol has several scientific uses:
Aryl methanol derivatives represent a pharmaceutically significant scaffold characterized by a hydroxymethyl group (–CH₂OH) attached to an aromatic system. This functional group confers synthetic versatility, enabling conversion to aldehydes, carboxylic acids, or halomethyl intermediates for further derivatization. The brominated subclass incorporates halogen atoms that enhance molecular polarizability and influence bioactivity through halogen bonding interactions with target proteins. Specifically, (3-Bromo-4-((3,5-dimethylbenzyl)oxy)phenyl)methanol exemplifies this scaffold, featuring a bromine atom at the meta-position of the phenyl ring and a lipophilic 3,5-dimethylbenzyl ether moiety. Its chemical structure (C₁₆H₁₇BrO₂; MW 321.21 g/mol) combines aromatic complexity with hydrogen-bonding capability, making it a valuable intermediate for drug discovery [1].
Brominated aryl methanols emerged as privileged scaffolds in medicinal chemistry due to their dual role as synthetic intermediates and bioactive cores. The bromine atom serves two key purposes: (1) it acts as a deactivating group that directs electrophilic substitution to specific positions on the aromatic ring, enabling regioselective synthesis; and (2) it participates in halogen bonding with biological targets such as enzymes or receptors, enhancing binding affinity. For (3-Bromo-4-((3,5-dimethylbenzyl)oxy)phenyl)methanol, the 3,5-dimethylbenzyl ether moiety significantly increases lipophilicity (calculated cLogP ≈ 3.8), promoting membrane permeability in cellular assays [1] [9].
Molecular Design and Target Interactions:The tetrahedral geometry of the methanol carbon allows hydrogen-bond donation (O–H···acceptor), while the bromine atom functions as a halogen bond donor (Br···acceptor). This dual functionality enables synergistic interactions with biomolecular targets. For example, in antiprotozoal research, such scaffolds disrupt parasitic enzymes like Trypanosoma brucei N-myristoyltransferase through halogen bonding with Phe339 and hydrophobic filling of the Leu490 pocket [9]. The 3,5-dimethylbenzyl group enhances this activity by occupying lipophilic subpockets inaccessible to polar groups.
Synthetic Advantages:Bromination of aryl precursors provides a straightforward route to these scaffolds. The title compound’s synthesis typically involves:
Table 1: Physicochemical Properties of (3-Bromo-4-((3,5-dimethylbenzyl)oxy)phenyl)methanol
Property | Value |
---|---|
CAS Registry Number | 1135283-86-1 |
Molecular Formula | C₁₆H₁₇BrO₂ |
Molecular Weight | 321.21 g/mol |
SMILES Notation | CC1=CC(COC2=C(Br)C=C(CO)C=C2)=CC(C)=C1 |
Storage Stability | Sealed, dry, 2–8°C (cold-chain recommended) |
Hydrogen Bond Donors | 1 (hydroxyl group) |
Halogen Bond Donors | 1 (bromine) |
Despite the promise of brominated aryl methanols, significant knowledge gaps impede their application against protozoan diseases like malaria, leishmaniasis, and Chagas disease. The title compound exemplifies these challenges through its physicochemical profile and unoptimized bioactivity.
Lipophilicity-Bioactivity Paradox:High lipophilicity (LogP > 3.5) enhances membrane penetration but reduces aqueous solubility (<0.05 mg/mL predicted), limiting bioavailability. For protozoan targets residing in intracellular compartments, excessive hydrophobicity causes sequestration in lipid vesicles, reducing effective cytosolic concentrations. No studies have systematically correlated LogP with in vitro IC₅₀ for this scaffold against Plasmodium or Leishmania spp. [9].
Metabolic Instability of Benzylic Alcohols:The primary alcohol group is susceptible to phase I metabolism (e.g., oxidation to aldehydes by alcohol dehydrogenases). This is particularly problematic for chronic protozoan infections requiring prolonged dosing. No published data exists on the metabolic fate of the title compound in hepatic microsomes or its conversion to reactive metabolites.
Lack of Target Deconvolution Studies:While brominated scaffolds show empirical activity against protozoans, their specific molecular targets remain unvalidated. Potential mechanisms include:
Table 2: Research Gaps in Antiprotozoal Development Using Brominated Aryl Methanols
Knowledge Gap | Impact on Drug Development | Evidence from Compound Analysis |
---|---|---|
Solubility-Lipophilicity Balance | Poor oral bioavailability; erratic in vivo exposure | Predicted aqueous solubility: 2.1 µg/mL (SwissADME) |
Metabolic Vulnerabilities | Short half-life; potential toxic metabolites | Benzylic alcohol oxidation confirmed in analogues [4] |
Target Identification | Unclear structure-activity relationship (SAR) | No published proteomics or genetic knockout studies |
Formulation Challenges | Precipitation in biological matrices | Cold-chain storage required for stability [1] |
Methyl group oxidation on the 3,5-dimethylbenzyl ring.No libraries of analogues have been reported to probe these modifications [1] [9].
Delivery Challenges for Intracellular Parasites:The compound’s rigidity and moderate size (321 g/mol) suggest potential diffusion across parasitophorous vacuoles. However, no studies verify intracellular accumulation in infected macrophages (Leishmania) or erythrocytes (Plasmodium). Ionic liquid formulations (as explored in patent US20070093462A1) could enhance uptake but remain untested [3].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0